molecular formula C25H50NO7P B11942188 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B11942188
M. Wt: 507.6 g/mol
InChI Key: XBGIMYLOTRDXPK-AGXIJRPPSA-N
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Description

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a crucial role in various biological processes. It is a derivative of glycerophosphocholine, where the glycerol backbone is esterified with a heptadecenoyl fatty acid at the sn-1 position. This compound is significant in the study of lipid metabolism and membrane biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with heptadecenoyl chloride. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and can modulate their activity. The compound also participates in signaling pathways by acting as a precursor for bioactive lipids .

Comparison with Similar Compounds

Similar Compounds

  • 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphoethanolamine
  • 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphoglycerol
  • 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphoserine

Uniqueness

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in modulating membrane properties. Compared to other similar compounds, it has distinct effects on membrane fluidity and protein interactions, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C25H50NO7P

Molecular Weight

507.6 g/mol

IUPAC Name

[(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C25H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h10-11,24,27H,5-9,12-23H2,1-4H3/b11-10-/t24-/m1/s1

InChI Key

XBGIMYLOTRDXPK-AGXIJRPPSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

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